molecular formula C4H8N2S B165661 3,4,5,6-Tetrahydro-2-pyrimidinethiol CAS No. 2055-46-1

3,4,5,6-Tetrahydro-2-pyrimidinethiol

Cat. No. B165661
Key on ui cas rn: 2055-46-1
M. Wt: 116.19 g/mol
InChI Key: NVHNGVXBCWYLFA-UHFFFAOYSA-N
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Patent
USRE029358

Procedure details

The preparation of the starting material, 1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride, is carried out as follows: 1,4,5,6-tetrahydropyrimidin-2-thione and methyl chloride (excess) are added to isopropanol and the mixture heated in an autoclave at 170°-180° C. for hours. Cooling to 4° C. yields a precipitate of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydrochloride, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate melting at 191°-192° C.
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:8][NH2:9].N1CCCN[C:11]1=[S:16].CCl>C(O)(C)C>[ClH:1].[CH3:11][S:16][C:3]1[NH:2][CH2:7][CH2:6][CH2:5][N:4]=1.[NH2:8][NH2:9] |f:0.1,5.6|

Inputs

Step One
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1C(=NCCC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCCC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an autoclave at 170°-180° C. for hours

Outcomes

Product
Name
Type
product
Smiles
Cl.CSC=1NCCCN1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The preparation of the starting material, 1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride, is carried out as follows: 1,4,5,6-tetrahydropyrimidin-2-thione and methyl chloride (excess) are added to isopropanol and the mixture heated in an autoclave at 170°-180° C. for hours. Cooling to 4° C. yields a precipitate of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydrochloride, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate melting at 191°-192° C.
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:8][NH2:9].N1CCCN[C:11]1=[S:16].CCl>C(O)(C)C>[ClH:1].[CH3:11][S:16][C:3]1[NH:2][CH2:7][CH2:6][CH2:5][N:4]=1.[NH2:8][NH2:9] |f:0.1,5.6|

Inputs

Step One
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1C(=NCCC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCCC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an autoclave at 170°-180° C. for hours

Outcomes

Product
Name
Type
product
Smiles
Cl.CSC=1NCCCN1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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